N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Overview
Description
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine is a versatile chemical compound with a unique structure that enables its application in various fields, including pharmaceuticals and material synthesis. This compound is characterized by the presence of a chloropyridine ring and a cyclobutanamine moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine typically involves the reaction of 2-chloropyridine with cyclobutanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO
Major Products Formed
The major products formed from these reactions include various substituted pyridines, reduced amines, and oxidized derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamiprid: A neonicotinoid insecticide with a similar chloropyridine structure.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, used in various medicinal applications.
Indole derivatives: Compounds with diverse biological and clinical applications.
Uniqueness
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine is unique due to its combination of a chloropyridine ring and a cyclobutanamine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-8(3-2-6-12-10)7-13-9-4-1-5-9/h2-3,6,9,13H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLCAZFJMLPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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